(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid
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Overview
Description
(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a synthetic organic compound with the molecular formula C11H9BrFNO2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Indole Derivatives and Their Biological Potential
Indole derivatives are a significant group of compounds in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Biological Activities of Indole Derivatives
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Biochemical Pathways
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives might be involved in various biochemical pathways related to plant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:
Fluorination: The addition of a fluorine atom at the 7th position.
Acetylation: The attachment of an acetic acid moiety at the 3rd position of the indole ring.
These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions and efficient purification techniques. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the bromine or fluorine substituents under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions at the indole ring or acetic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .
Scientific Research Applications
(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- (5-bromo-2-methyl-1H-indol-3-yl)acetic acid
- (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid
- (5-bromo-7-chloro-2-methyl-1H-indol-3-yl)acetic acid
Uniqueness
(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKQFTKBOIMTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)Br)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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